H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH
Description
H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH is a 13-residue linear peptide with a sequence rich in polar (Ser, Asn, Gln) and hydrophobic (Leu, Ile) residues. This article compares its structural and functional properties with analogous peptides, focusing on receptor interactions, enzyme inhibition mechanisms, and therapeutic applications.
Properties
Molecular Formula |
C57H96N18O18 |
|---|---|
Molecular Weight |
1321.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H96N18O18/c1-8-29(6)46(74-52(87)37(22-43(61)80)69-50(85)34(18-27(2)3)70-53(88)40-13-11-17-75(40)56(91)39(25-76)73-54(89)45(62)30(7)77)55(90)71-35(20-31-23-63-26-65-31)51(86)68-36(21-42(60)79)47(82)64-24-44(81)66-33(14-15-41(59)78)49(84)67-32(12-9-10-16-58)48(83)72-38(57(92)93)19-28(4)5/h23,26-30,32-40,45-46,76-77H,8-22,24-25,58,62H2,1-7H3,(H2,59,78)(H2,60,79)(H2,61,80)(H,63,65)(H,64,82)(H,66,81)(H,67,84)(H,68,86)(H,69,85)(H,70,88)(H,71,90)(H,72,83)(H,73,89)(H,74,87)(H,92,93)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
InChI Key |
RFCMUGNTICGAAQ-HSVKAJNCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid’s amine group is removed, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, liquid-phase peptide synthesis (LPPS) can be employed for large-scale production, although it is less common due to the complexity of purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Mutagenesis kits and specific enzymes like restriction endonucleases are used for amino acid substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
The peptide H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of peptides like H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to Receptors: Peptides can bind to specific receptors on the surface of cells, triggering intracellular signaling pathways.
Enzyme Inhibition: Some peptides act as inhibitors of enzymes, blocking their activity.
Cell Penetration: Certain peptides can penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Peptides
Key Observations :
Functional Mechanisms
Receptor Agonist Activity vs. SFLL
SFLL (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) mimics thrombin’s effects on mesangial cells by activating the same receptor, as shown by non-additive calcium signaling and phospholipid metabolism responses . The target peptide contains Ser, Leu, and Asn but lacks the critical Arg residue in SFLL, suggesting divergent receptor targets.
ACE Inhibition vs. Leu-Lys-Pro (LKP)
LKP inhibits ACE via static quenching and hydrophobic interactions, with an IC50 of 0.318 μM and a binding constant (Ka) of ~2.2 × 10³ M⁻¹ . Molecular docking reveals LKP binds ACE’s S1 pocket via hydrogen bonds (Gln281, Lys511) and hydrophobic interactions (His353, His513) . The target peptide’s Lys and Leu residues may facilitate similar interactions, but its larger size and lack of Pro could alter binding efficiency.
Table 2: Functional Comparison of ACE Inhibitors
| Peptide | IC50 (μM) | Binding Constant (Ka, M⁻¹) | Key Interactions |
|---|---|---|---|
| LKP | 0.318 | 2.2 × 10³ | Hydrophobic, hydrogen bonds |
| Target Peptide | N/A | N/A | Hypothetical hydrophobic |
Therapeutic Potential
- LKP : Used for hypertension management due to ACE inhibition .
- SFLL : Investigated for thrombin receptor-mediated diseases (e.g., thrombosis) .
- Oxytocin : Clinically used for labor induction and postpartum hemorrhage .
- Target Peptide : Hypothetical applications in cardiovascular or metabolic disorders, pending validation of ACE or thrombin receptor interactions.
Research Findings and Data
ACE Inhibition Dynamics
Thrombin Receptor Signaling
- SFLL and thrombin synergistically activate phospholipase D, producing phosphatidylethanol in mesangial cells . The target peptide lacks the Phe-Arg motif critical for thrombin receptor activation, suggesting distinct signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
